molecular formula C19H22N2O5S B3020806 methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448067-24-0

methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B3020806
CAS No.: 1448067-24-0
M. Wt: 390.45
InChI Key: OTZBKYYNAQHBFO-UHFFFAOYSA-N
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Description

Methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1448067-24-0) is a 3,4-dihydroisoquinoline derivative featuring a sulfonamido group at the 7-position and a methyl ester at the 2-position. Its molecular formula is C₁₉H₂₂N₂O₅S (MW: 390.5 g/mol). The 4-methoxy-2-methylphenyl substituent on the sulfonamido group distinguishes it from other analogs, influencing its electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name

methyl 7-[(4-methoxy-2-methylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-10-17(25-2)6-7-18(13)27(23,24)20-16-5-4-14-8-9-21(19(22)26-3)12-15(14)11-16/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZBKYYNAQHBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related isoquinoline derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

The proposed mechanisms of action for isoquinoline derivatives include:

  • Tubulin Binding : Some isoquinoline compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell malignancies. For example, a related compound demonstrated an IC50 of 7 nM against BTK, leading to significant inhibition of B-cell growth in vitro .

Efficacy Studies

Several studies have assessed the efficacy of this compound:

Study ReferenceCell LineIC50 (µM)Observations
MCF-70.15Induced apoptosis via caspase activation
TMD80.007Significant growth inhibition; G1 phase arrest
A5490.25Reduced migration and invasion

Case Studies

  • Case Study on Tumor Growth Inhibition : A study involving xenograft models showed that treatment with this compound resulted in a 62% reduction in tumor size at a dosage of 1 mg/kg without observable toxicity .
  • Apoptosis Induction in B-cell Lymphoma : In vitro studies demonstrated that the compound effectively induced apoptosis in TMD8 B-cell lymphoma cells through activation of PARP and caspase pathways .

Comparison with Similar Compounds

Core Scaffold Variations

a. Protecting Group Differences

  • Methyl ester vs. tert-butyl ester: The target compound employs a methyl ester at position 2, whereas analogs like tert-butyl 7-(2-trifluoromethylbenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c) use a bulkier tert-butyl group. The methyl ester enhances solubility compared to tert-butyl esters, which may improve bioavailability but reduce metabolic stability .

b. Substituent Position and Type

  • Sulfonamido vs. Benzyl Groups: The sulfonamido group at position 7 in the target compound contrasts with benzyl substituents in analogs (e.g., 7a–7e).

Key Structural Analogs and Their Properties

Compound Name Substituent at Position 7 Protecting Group Molecular Weight (g/mol) Key Features
Methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate 4-Methoxy-2-methylphenylsulfonamido Methyl ester 390.5 Moderate lipophilicity; hydrogen-bonding capability via sulfonamido
tert-Butyl 7-(2-trifluoromethylbenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c) 2-Trifluoromethylbenzyl tert-Butyl 413.4 High metabolic stability due to CF₃; increased steric hindrance
tert-Butyl 7-(3-methoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7e) 3-Methoxybenzyl tert-Butyl 369.5 Electron-donating methoxy group; potential for π-π interactions
Methyl 7-(4-isobutoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate 4-Isobutoxyphenylsulfonamido Methyl ester 418.5 Increased lipophilicity from isobutoxy; lacks 2-methyl substitution
(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Phenyl at N1-position Ethyl ester 281.3 Chiral center at N1; altered steric environment for asymmetric synthesis

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) :
    Compounds like 7c (CF₃ substituent) exhibit enhanced metabolic stability due to EWGs, whereas the target compound’s 4-methoxy group (electron-donating) may reduce oxidative metabolism but improve solubility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 7c 7e Isobutoxy Analog
logP (Predicted) ~2.8 ~3.5 ~2.9 ~3.2
Solubility (mg/mL) Moderate (methyl ester) Low (tert-butyl) Moderate Low (isobutoxy)
Metabolic Stability Moderate High Moderate Moderate

Q & A

Q. What are the optimal synthetic routes for methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling and sulfonamidation. Key steps include:

  • Intermediate preparation : Use tert-butyl-protected dihydroisoquinoline precursors (e.g., tert-butyl 7-substituted-3,4-dihydroisoquinoline-2(1H)-carboxylate) synthesized via Pd(dppf)Cl₂-mediated reactions with aryl halides .
  • Sulfonamidation : React the intermediate with 4-methoxy-2-methylphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF or THF) .
  • Deprotection and esterification : Remove the tert-butyl group (e.g., using TFA) and perform methyl esterification via carbodiimide coupling .
    Purification is achieved via silica gel chromatography (gradient elution with EtOAc/hexanes) and validated by NMR and mass spectrometry .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy groups appear as singlets near δ 3.8 ppm, while dihydroisoquinoline protons show multiplet patterns between δ 2.4–3.6 ppm .
  • High-Resolution Mass Spectrometry (HREIMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching calculated values within 1 ppm error) .
  • HPLC : Assess purity (>95%) using reversed-phase columns (C18) with UV detection at 254 nm .

Q. What key functional groups influence the compound’s biological activity?

Answer:

  • Sulfonamide group : Critical for target binding (e.g., enzyme inhibition via hydrogen bonding) .
  • Methoxy substituents : Modulate lipophilicity and metabolic stability .
  • Dihydroisoquinoline core : Provides structural rigidity, enhancing receptor affinity .
    Methodologically, structure–activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., trifluoromethyl, cyanobenzyl) and testing in bioassays .

Advanced Research Questions

Q. How can structural modifications to the dihydroisoquinoline core or sulfonamide group enhance pharmacological properties?

Answer:

  • Substituent optimization : Replace the 4-methoxy-2-methylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Ring functionalization : Introduce heteroatoms (e.g., nitrogen) to the dihydroisoquinoline core to modulate solubility and binding kinetics .
  • Pro-drug strategies : Convert the methyl ester to a hydrolyzable group (e.g., tert-butyl ester) for controlled release .
    Validate modifications using in vitro assays (e.g., enzyme inhibition IC₅₀) and pharmacokinetic studies (e.g., plasma stability) .

Q. What reaction mechanisms dominate under varying conditions (e.g., oxidative vs. reductive environments)?

Answer:

  • Oxidation : The sulfonamide group can oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., mCPBA), altering bioactivity .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the dihydroisoquinoline ring to a fully saturated tetrahydroisoquinoline, impacting conformational flexibility .
  • Substitution : Nucleophilic aromatic substitution (e.g., replacing methoxy with amines) requires Lewis acid catalysts (e.g., AlCl₃) .
    Monitor reaction pathways using LC-MS and kinetic studies .

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

Answer:

  • Comparative degradation studies : Perform hydrolysis (pH 1–13), photolysis (UV-Vis), and biodegradation (microbial assays) under controlled conditions .
  • Advanced analytics : Use LC-QTOF-MS to identify degradation products and quantify half-lives. For example, methoxy group cleavage may produce quinoline derivatives .
  • Computational modeling : Apply QSAR models to predict environmental fate (e.g., LogP, BCF) and cross-validate with experimental data .

Q. What experimental designs are recommended for evaluating the compound’s biological activity in complex matrices?

Answer:

  • In vitro assays : Use dose-response curves (0.1–100 µM) in target enzymes (e.g., soluble epoxide hydrolase) with fluorogenic substrates .
  • Cell-based models : Employ primary cells or immortalized lines (e.g., HepG2 for hepatotoxicity) with viability assays (MTT) and cytokine profiling .
  • Statistical rigor : Apply randomized block designs (split-plot for multi-dose studies) and ANOVA for significance testing .

Q. What methodologies assess the compound’s environmental fate and degradation pathways?

Answer:

  • Abiotic studies : Simulate sunlight (xenon arc lamps) and aqueous hydrolysis (buffers at 25–50°C) to track degradation via LC-MS/MS .
  • Biotic studies : Use OECD 301B ready biodegradability tests with activated sludge .
  • Ecotoxicology : Evaluate Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .

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